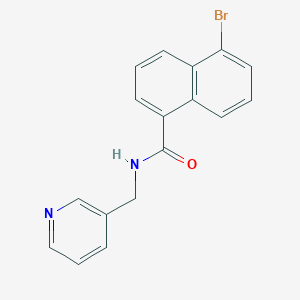
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
Mécanisme D'action
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents ATP from binding to the kinase and inhibits its activity. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases such as PKA, PKC, and ERK.
Biochemical and Physiological Effects:
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to induce apoptosis and inhibit cell growth. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been shown to have anti-inflammatory effects, as it inhibits the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in lab experiments. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has poor solubility in water, which can make it difficult to use in some assays. In addition, 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has a short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for the use of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide in scientific research. One area of interest is the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the regulation of tau protein, which is a key player in the pathology of these diseases. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide could be used to study the role of CK2 in these diseases and potentially lead to the development of new therapies. Another area of interest is the development of more potent and selective inhibitors of CK2. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been a valuable tool for studying CK2, but there is still a need for more potent and selective inhibitors that can be used in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide as a white solid in good yield.
Applications De Recherche Scientifique
5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including Wnt, NF-κB, and PI3K/Akt. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the downregulation of these signaling pathways. 5-bromo-N-(3-pyridinylmethyl)-1-naphthamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-16-8-2-5-13-14(16)6-1-7-15(13)17(21)20-11-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGONJPUYIZZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

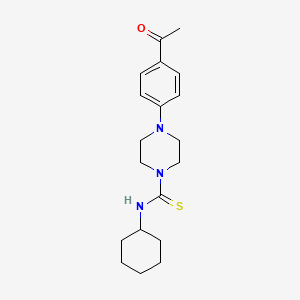
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
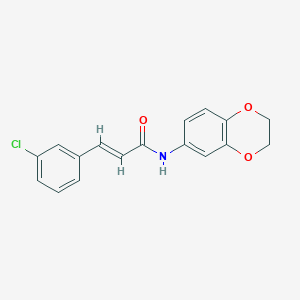
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
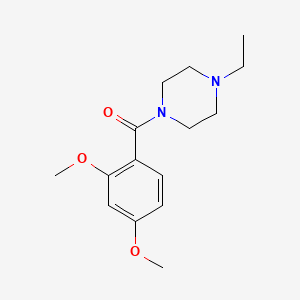
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
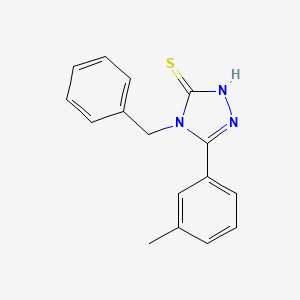

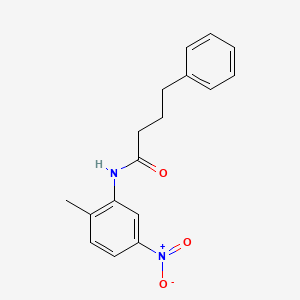
![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)